molecular formula C12H13ClF3NO2 B7873268 2-(4-Chloro-3-trifluoromethyl-phenylamino)-propionic acid ethyl ester

2-(4-Chloro-3-trifluoromethyl-phenylamino)-propionic acid ethyl ester

Cat. No.: B7873268
M. Wt: 295.68 g/mol
InChI Key: SPWAOQXTQZRZHY-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-trifluoromethyl-phenylamino)-propionic acid ethyl ester is a synthetic organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, which is significant in pharmaceuticals, agrochemicals, and materials science due to its ability to enhance the biological activity and stability of molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-trifluoromethyl-phenylamino)-propionic acid ethyl ester typically involves the reaction of 4-chloro-3-trifluoromethyl aniline with ethyl 2-bromopropionate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the aniline derivative acts as a nucleophile attacking the electrophilic carbon of the ethyl 2-bromopropionate .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-trifluoromethyl-phenylamino)-propionic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

2-(4-Chloro-3-trifluoromethyl-phenylamino)-propionic acid ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-trifluoromethyl-phenylamino)-propionic acid ethyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-3-trifluoromethyl-phenylamino)-propionic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and potency compared to similar compounds .

Properties

IUPAC Name

ethyl 2-[4-chloro-3-(trifluoromethyl)anilino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF3NO2/c1-3-19-11(18)7(2)17-8-4-5-10(13)9(6-8)12(14,15)16/h4-7,17H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWAOQXTQZRZHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)NC1=CC(=C(C=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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